2,3,4-Trifluorostyrene

Descripción

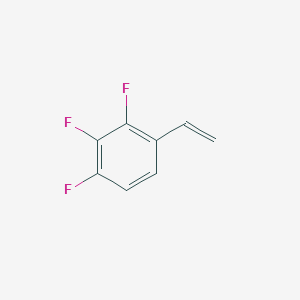

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethenyl-2,3,4-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWHEJYDDHMKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization of 2,3,4 Trifluorostyrene

Homopolymerization Studies of Trifluorostyrenes

The presence of fluorine atoms on either the aromatic ring or the vinyl group significantly influences the electronic nature and, consequently, the polymerizability of styrene (B11656) monomers. Homopolymerization of these monomers has been explored through various mechanisms.

Conventional radical polymerization is a common method for producing polymers from vinyl monomers. For trifluorostyrenes, particularly α,β,β-trifluorostyrene, homopolymerization via radical pathways has been documented. researchgate.net This process typically involves the use of a radical initiator, such as an azo compound or a peroxide, which decomposes upon heating to generate free radicals. These radicals then initiate a chain reaction with the monomer.

Anionic polymerization is a chain-growth method initiated by a nucleophile, such as an organolithium compound. wikipedia.org This technique is particularly effective for monomers with electron-withdrawing substituents that can stabilize the propagating anionic charge. wikipedia.orgdu.edu.eg Fluorinated vinyl monomers are prime candidates for this method due to the strong electron-withdrawing effect of fluorine. rsc.org

Research has shown that α,β,β-trifluorostyrene, which was previously considered difficult to polymerize radically, can successfully form a homopolymer through anionic polymerization. rsc.org The key to this success lies in the selection of appropriate reaction conditions and initiators.

The initiation of anionic polymerization involves the addition of a nucleophilic initiator to the monomer, creating a carbanionic active center. du.edu.eguni-bayreuth.de The reactivity of the polymerization is highly dependent on the initiator's nucleophilicity, the solvent's polarity, and the monomer's structure. rsc.orgdu.edu.eg

For fluorinated monomers like α,β,β-trifluorostyrene, initiators with relatively low basicity have been found to be effective. rsc.org Highly reactive initiators like n-butyllithium in polar solvents can lead to side reactions. The choice of initiator is critical for a controlled polymerization. uni-bayreuth.de Aprotic solvents such as tetrahydrofuran (B95107) (THF) or non-polar solvents like toluene (B28343) are required, and the system must be rigorously purified to remove water, oxygen, and other protic impurities that would terminate the "living" anionic chain ends. du.edu.eg

Below is a table of common initiator systems used in anionic polymerization, which would be applicable to monomers like 2,3,4-trifluorostyrene.

| Initiator Type | Examples | Initiation Mechanism |

| Organolithium Compounds | n-Butyl lithium (n-BuLi), sec-Butyl lithium (sec-BuLi) | Nucleophilic addition of the alkyl anion to the monomer. du.edu.eg |

| Alkali Metal Amides | Sodium amide (NaNH₂), Potassium amide (KNH₂) | Nucleophilic addition of the amide anion. du.edu.eg |

| Electron Transfer Agents | Sodium naphthalenide, Alkali metals (e.g., Na, K) | Electron transfer from the agent to the monomer to form a radical anion, which then dimerizes to a dianion initiator. wikipedia.orgdu.edu.eg |

| Alkoxides | Potassium tert-butoxide (t-BuOK) | Nucleophilic addition of the alkoxide anion. rsc.org |

For this compound, the electron-withdrawing fluorine atoms on the phenyl ring would stabilize the propagating styryl anion, making it a suitable candidate for anionic polymerization. The reactivity would likely be comparable to or slightly higher than that of non-fluorinated styrene under similar conditions. rsc.org

Anionic Polymerization Mechanisms and Conditions

Copolymerization of this compound with Co-monomers

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method to create materials with tailored properties. The incorporation of this compound into a polymer backbone with other co-monomers can be used to modify properties such as thermal stability, refractive index, and surface energy.

The kinetics of radical copolymerization are governed by the relative reactivities of the propagating radical chains toward the different monomers present in the system. tulane.edu The composition of the resulting copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. nih.gov The process follows the standard mechanism of radical polymerization: initiation, propagation, and termination. The propagation step involves four distinct reactions: a growing chain ending in monomer 1 adding another monomer 1 (k₁₁), a chain ending in monomer 1 adding monomer 2 (k₁₂), a chain ending in monomer 2 adding monomer 2 (k₂₂), and a chain ending in monomer 2 adding monomer 1 (k₂₁).

The incorporation of a monomer into a copolymer chain is quantified by monomer reactivity ratios, denoted as r₁ and r₂. These ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2.

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2, to the rate constant of it adding monomer 1.

While specific experimental reactivity ratios for this compound are not available in the surveyed literature, the values can be determined experimentally by conducting copolymerizations at various monomer feed ratios and analyzing the resulting copolymer composition. nih.gov The product of the reactivity ratios (r₁r₂) provides insight into the monomer distribution in the copolymer chain.

The following table summarizes the types of copolymers formed based on reactivity ratio values.

| Reactivity Ratio Values | Product (r₁ * r₂) | Copolymer Type | Description |

| r₁ ≈ 1, r₂ ≈ 1 | ≈ 1 | Ideal (Random) | Monomers are randomly incorporated along the polymer chain. The growing chain has no preference for either monomer. tulane.edu |

| r₁ > 1, r₂ > 1 | > 1 | Block | Each growing chain prefers to add its own type of monomer, leading to long sequences of each monomer (blocky structure). tulane.edu |

| r₁ ≈ 0, r₂ ≈ 0 | ≈ 0 | Alternating | Each growing chain strongly prefers to add the other monomer, leading to a regular alternating sequence. tulane.edursc.org |

| r₁ > 1, r₂ < 1 | < 1 | Statistical/Random | Monomer 1 is more reactive than monomer 2 with both types of propagating radicals. |

Given the electron-withdrawing nature of the fluorinated ring, this compound would likely have a distinct reactivity profile when copolymerized with either electron-rich or electron-poor co-monomers, potentially leading to a tendency towards alternating structures when paired with a suitable electron-donating monomer.

Radical Copolymerization Kinetics and Mechanisms

Influence of Temperature and Initiator Concentration

The rate of polymerization and the resulting polymer characteristics are significantly influenced by reaction parameters such as temperature and initiator concentration. ajpojournals.org In radical polymerization, higher temperatures generally increase the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate. ajpojournals.org However, excessively high temperatures can also lead to side reactions and a decrease in molecular weight. ajpojournals.org

Table 1: Kinetic Parameters for Copolymerization of α,β,β-Trifluorostyrene with Methacrylic Acid doi.org

| Parameter | Value |

|---|---|

| Order of reaction w.r.t. total monomer concentration | 1 |

| Order of reaction w.r.t. initiator concentration | 0.5 |

| Activation Energy (Ea) | 21.43 kcal/mole |

| Pre-exponential Factor (A₀) | 0.3253 × 10¹¹ |

Controlled Radical Polymerization (RDRP) Strategies

Reversible-Deactivation Radical Polymerization (RDRP) techniques offer precise control over polymer molecular weight, dispersity (Đ), and complex architectures. fluorine1.rumdpi.com These methods are based on establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species. mdpi.comcmu.edu This reversible deactivation minimizes irreversible termination reactions, imparting a "living" character to the polymerization. mdpi.com Key RDRP methods applicable to fluorinated monomers include Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. fluorine1.ru

ATRP is a versatile RDRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate propagating chains through a halogen atom transfer process. cmu.eduwikipedia.orgnih.gov This technique is known for its tolerance to a wide range of functional monomers. cmu.edu

The polymerization of fluorinated styrenes, such as pentafluorostyrene, has been successfully achieved using ATRP, yielding well-defined polymers and block copolymers. researchgate.net For instance, the polymerization of various styrenic monomers with electron-withdrawing substituents has been shown to proceed faster, partly due to increased monomer reactivity. cmu.edu The general mechanism involves the reversible transfer of a halogen atom from a dormant polymer chain to a transition metal catalyst, generating a propagating radical and a higher oxidation state metal complex. cmu.edu

Table 2: Example of ATRP Conditions for a Fluorinated Styrene researchgate.net

| Monomer | Initiator | Catalyst System | Temperature |

|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-(pentafluoropropoxy)styrene | 1-phenylethylbromide | CuBr / Ligand | 70-110 °C |

NMP is an RDRP technique that employs stable nitroxide radicals to reversibly trap propagating radicals, forming dormant alkoxyamine species. wikipedia.org This equilibrium between active radicals and dormant alkoxyamines allows for controlled chain growth. wikipedia.org The effectiveness of NMP depends on the choice of nitroxide and the specific monomer being polymerized. slideshare.net

While α-trifluoromethylstyrene (TFMST) does not typically homopolymerize, its controlled copolymerization with styrene has been successfully achieved using NMP. nih.govmdpi.com In one study, NMP using BlocBuilder MA as the initiator produced TFMST-styrene copolymers with low dispersity. mdpi.com The research demonstrated that the proportion of TFMST in the resulting copolymer could be controlled by adjusting the initial monomer feed ratio. nih.govmdpi.com

Table 3: NMP of α-Trifluoromethylstyrene (TFMST) with Styrene (ST) mdpi.com

| Initiator | Monomer Ratio (TFMST:ST) | Result |

|---|---|---|

| BlocBuilder MA | Controlled (e.g., 10% to 40% TFMST) | Well-defined copolymers with low dispersity (Đ) |

RAFT polymerization is a highly versatile RDRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgsigmaaldrich.com The process involves a degenerative chain transfer mechanism where the CTA reversibly reacts with propagating radicals, allowing for the controlled growth of polymer chains. fluorine1.ru RAFT is compatible with a broad range of monomers and reaction conditions, including aqueous systems. wikipedia.orgnih.gov

The application of RAFT to fluorinated styrenes has been explored. For example, attempts to copolymerize α-trifluoromethylstyrene with styrene using RAFT have been documented. mdpi.com In a specific experiment using 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) as the CTA and AIBN as the initiator at 75 °C, the reaction yielded a low molecular weight product even after an extended reaction time of 96 hours. mdpi.com The success of RAFT is highly dependent on selecting the appropriate CTA for the specific monomer system. sigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP)

Anionic Copolymerization Techniques

Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. rsc.org This method is particularly effective for monomers with electron-withdrawing groups, which can stabilize the propagating carbanion. rsc.org Fluorine atoms, being strongly electron-withdrawing, can enhance the susceptibility of a vinyl monomer to anionic polymerization. rsc.org

It has been reported that α,β,β-trifluorostyrene, which is difficult to polymerize under typical radical conditions, can yield a homopolymer through anionic initiation. rsc.org This suggests that the electronic effects of the fluorine atoms on the vinyl group make it amenable to nucleophilic attack by an anionic initiator. Anionic polymerization of fluorinated vinyl monomers can lead to the formation of polymers with unique stereoregularity and properties. rsc.orgresearchgate.net The copolymerization of styrene sulfide (B99878) with elemental sulfur using anionic initiators has also been shown to be an effective method for producing polysulfides. mdpi.com Similarly, living anionic copolymerization of styrene with functionalized 1,1-diphenylethylene (B42955) derivatives has been used to control copolymer sequence structure. rsc.org

Emulsion Polymerization for Controlled Architectures

Emulsion polymerization is a process where monomers are polymerized in an emulsion, typically an oil-in-water system. wikipedia.org The process involves monomer droplets dispersed in an aqueous phase, stabilized by a surfactant. wikipedia.org Polymerization is initiated by a water-soluble initiator, and primarily occurs in monomer-swollen surfactant micelles. wikipedia.org

This technique is suitable for the polymerization of hydrophobic monomers like fluorinated styrenes. beilstein-journals.orggoogle.com The emulsion process can be used to produce high molecular weight polymers at a high polymerization rate. A patent describes the copolymerization of α,β,β-trifluorostyrene with substituted α,β,β-trifluorostyrenes in an aqueous medium containing a free radical initiator and an emulsifying agent. google.com The reaction is conducted at temperatures between 35 °C and 95 °C to produce base copolymers that can be further functionalized for applications such as ion-exchange membranes. google.com The use of miniemulsion polymerization, where monomer droplets are much smaller, can also be employed for fluorinated monomers that are difficult to polymerize in traditional emulsion systems due to very low water solubility. beilstein-journals.org

Polymer Architectures Derived from this compound

Random Copolymers

Random copolymers are formed when two or more different monomers are polymerized together, with the monomer units arranged randomly along the polymer chain. The final properties of the copolymer depend on the properties of the individual monomers and their relative incorporation into the chain, which is governed by their reactivity ratios.

While specific studies detailing the random copolymerization of this compound are not widely available, the behavior of other fluorinated styrenes provides significant insight. For instance, studies on α,β,β-trifluorostyrene have explored its copolymerization with various olefins. researchgate.net Generally, fluorophenylvinyl compounds exhibit reactivity that is similar to or slightly higher than their non-fluorinated hydrocarbon counterparts in polymerization reactions. rsc.org

The synthesis of random copolymers is typically achieved through free-radical polymerization, where a mixture of the monomers is reacted in the presence of a radical initiator. For a hypothetical random copolymer of this compound (M1) and Styrene (M2), the reactivity ratios (r1 and r2) would be critical parameters. These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. This relationship is described by the Mayo-Lewis equation.

Table 1: Illustrative Reactivity Ratios for a Fluorinated Styrene Copolymer System Note: This table presents example data for a related system, Pentafluorostyrene (PFS) and Styrene (S), to illustrate the concept, due to a lack of specific data for this compound.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System |

| Pentafluorostyrene | Styrene | 0.25 | 0.35 | Free-Radical Polymerization |

This data indicates that in a random copolymerization of Pentafluorostyrene and Styrene, there is a tendency for alternation, as both reactivity ratios are less than one. A similar characterization would be essential for any system involving this compound to predict and control the copolymer composition.

Block Copolymers Synthesis and Characterization

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. These materials can self-assemble into ordered nanostructures, combining the properties of the different blocks. The synthesis of well-defined block copolymers containing fluorinated segments has been a subject of significant research, as these materials are useful for applications ranging from advanced membranes to lithography.

The most effective methods for synthesizing well-defined block copolymers are controlled/"living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). cmu.edu Research on other fluorinated styrenes, such as 2,3,5,6-Tetrafluoro-4-(alkoxy)styrene, has demonstrated successful synthesis of block copolymers with styrene using ATRP via a macroinitiator approach. researchgate.net

A common strategy for synthesizing a diblock copolymer, such as Poly(styrene)-b-Poly(this compound), would involve:

Synthesis of the first block: Styrene is polymerized using ATRP with an initiator like ethyl-2-bromoisobutyrate and a copper-based catalyst system. cmu.edu

Creation of a macroinitiator: The resulting polystyrene chain remains "living," with a terminal halogen atom that can be used to initiate the polymerization of the second monomer.

Synthesis of the second block: this compound monomer is added to the system, and its polymerization is initiated by the polystyrene macroinitiator, growing the second block from the end of the first.

The resulting block copolymer would then be characterized to confirm its structure, composition, and molecular weight.

| Property | Value | Method |

| Number-Average Molecular Weight (Mn) | 35,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI or Mw/Mn) | 1.15 | Gel Permeation Chromatography (GPC) |

| Fluorostyrene Content | 30 mol% | 1H and 19F Nuclear Magnetic Resonance (NMR) |

| Glass Transition Temperatures (Tg) | 105 °C (Polystyrene block)125 °C (Fluorostyrene block) | Differential Scanning Calorimetry (DSC) |

Graft Copolymers and Surface Modification

Graft copolymers are a type of branched copolymer where side chains of one monomer are attached to a main polymer backbone of another. This architecture is particularly useful for modifying the surface properties of materials. By grafting chains of Poly(this compound) onto a substrate or another polymer, one can impart properties like hydrophobicity and chemical resistance without altering the bulk characteristics of the base material.

There are three primary methods for synthesizing graft copolymers:

"Grafting through": A macromonomer with a polymerizable end group is copolymerized with another monomer to form the backbone.

"Grafting from": Initiating sites are created along a polymer backbone, from which the side chains are then grown.

"Grafting to": Pre-synthesized side chains with reactive end groups are attached to a polymer backbone with complementary functional groups.

A prominent technique for surface modification involves radiation-induced grafting. In this process, a base polymer film is exposed to high-energy radiation (like gamma rays), which creates radical sites on its surface. This activated film is then exposed to the monomer (e.g., this compound), which polymerizes from these sites, forming grafted chains. This method has been effectively used for grafting α,β,β-trifluorostyrene onto fluoropolymer films to create ion-exchange membranes. rsc.org This approach is highly versatile as it can be applied to a wide variety of substrate materials.

The success of the surface modification can be verified using various analytical techniques that probe the surface chemistry and properties.

Table 3: Techniques for Characterizing Grafted Surfaces

| Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of fluorine. |

| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/hydrophilicity). |

| Atomic Force Microscopy (AFM) | Visualizes changes in surface topography and roughness. |

| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Identifies characteristic chemical bonds of the grafted polymer. |

Post Polymerization Modification and Functionalization of 2,3,4 Trifluorostyrene Polymers

Chemical Transformations of Polymer Side Chains

The aromatic ring of the 2,3,4-trifluorostyrene monomer unit within a polymer chain serves as a versatile platform for a variety of chemical transformations. These modifications are aimed at introducing specific functionalities that can impart desired properties such as ion conductivity, hydrophilicity, and reactivity for further chemical reactions.

Introduction of Ion-Exchange Functionalities

The introduction of ion-exchange functionalities is a key modification strategy for poly(this compound). This process transforms the initially inert polymer into a polyelectrolyte capable of conducting ions, a crucial property for applications like fuel cell membranes and ion-exchange resins. 20.210.105

Sulfonation is a widely employed method to introduce sulfonic acid groups (-SO₃H) onto the aromatic rings of the polymer. This process can be achieved by reacting the polymer with a suitable sulfonating agent. google.com

One common method involves dissolving the poly(α,β,β-trifluorostyrene) in a chlorinated aliphatic hydrocarbon solvent, such as dichloroethane or chloroform (B151607). google.com A solution of a sulfonating reagent, like chlorosulfonic acid (ClSO₃H), is then added to the polymer solution. google.com The reaction is typically conducted at temperatures ranging from approximately 18°C up to the boiling point of the solvent and is allowed to proceed for several hours to ensure adequate functionalization. google.com For instance, a copolymer of α,β,β-trifluorostyrene (TFS) and p-fluoro-trifluorostyrene (p-F-TFS) was successfully sulfonated by reacting it with chlorosulfonic acid in chloroform at 60°C for 4 hours. google.com The resulting sulfonated copolymer exhibited an equivalent weight of 586 g/mol and a water content of 40%. google.com

The degree of sulfonation can be controlled and has been reported in ranges of about 5% to 25%. google.com The sulfonation process enhances the hydrophilicity of the polymer due to the introduction of the sulfonic acid groups. researchgate.net It has been noted that the sulfonation of poly(α,β,β-trifluorostyrene) can be challenging and is influenced by the presence of other substituent groups on the aromatic ring. 20.210.105

| Sulfonation Reaction Parameters | |

| Polymer | α,β,β-trifluorostyrene and p-F-TFS copolymer |

| Sulfonating Agent | Chlorosulfonic Acid (ClSO₃H) |

| Solvent | Chloroform |

| Reaction Temperature | 60°C |

| Reaction Time | 4 hours |

| Molar Ratio (ClSO₃H/monomer unit) | 2:1 |

| Yield | 8.8 g |

| Equivalent Weight | 586 g/mol |

| Water Content | 40% |

| Data derived from a specific experimental example. google.com |

Beyond sulfonation, other acidic functionalities can be introduced to create cation-exchange materials. These include phosphonic acid (-PO₃H₂) and carboxylic acid (-COOH) groups. google.comgoogle.com

Phosphorylation introduces phosphonic acid groups onto the polymer backbone. This can be achieved through various synthetic routes. google.comgoogle.com One approach involves the modification of copolymers of α,β,β-trifluorostyrene. google.com Research has explored the synthesis of poly(trifluorostyrene)-based ionomers featuring the phosphonic acid group as the ion-exchange functionality. researchgate.net While specific details on the direct phosphorylation of poly(this compound) are limited in the provided context, the general principle of functionalizing the aromatic ring is applicable. google.comgoogle.com

Carboxylation , the introduction of carboxylic acid groups, is another method to create cation-exchange polymers. google.comgoogle.com Similar to phosphorylation, this can be accomplished by modifying copolymers of α,β,β-trifluorostyrene. google.comgoogle.com The process aims to attach -COOH groups to the phenyl rings of the polymer. google.com

To create anion-exchange membranes, quaternary ammonium (B1175870) groups can be introduced onto the polymer. This process, known as quaternary-aminoalkylation, involves attaching groups such as -CH₂NR₃⁺, where R can be an alkyl or aryl group. google.comgoogle.com This modification transforms the polymer into a material capable of conducting anions. google.com The synthesis can involve chloromethylation of the aromatic rings followed by reaction with a tertiary amine to form the quaternary ammonium salt. google.comgoogle.com

Phosphorylation and Carboxylation

Cycloaddition Reactions on Trifluorovinyl Moieties within Polymers

While the primary focus of modification is often the aromatic side chain, the trifluorovinyl group (-CF=CF₂) itself can potentially participate in chemical reactions. Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. kharagpurcollege.ac.in

The trifluorovinyl group, being an electron-deficient alkene, could theoretically undergo cycloaddition reactions. For instance, the thermocyclodimerization of α,β,β-trifluorostyrene has been studied. researchgate.net While the provided search results primarily discuss the cycloaddition of the monomer, the potential for these reactions to occur on the pendant trifluorovinyl groups within the polymer structure is an area of interest. Such reactions could lead to cross-linking or the introduction of complex cyclic structures, thereby altering the physical and chemical properties of the polymer. Common types of cycloaddition reactions include [2+2], [4+2] (Diels-Alder), and [4+3] cycloadditions. kharagpurcollege.ac.inorganicchemistrydata.orgencyclopedia.pubuky.edu However, specific examples of cycloaddition reactions being performed on pre-formed poly(this compound) are not detailed in the provided search results.

Advanced Material Applications of 2,3,4 Trifluorostyrene Based Polymers

Polymeric Materials Development for High-Performance Applications

The development of polymers based on 2,3,4-trifluorostyrene is driven by the need for materials that can operate under extreme conditions. researchgate.net Their unique properties stem from the high bond energy of the carbon-fluorine (C-F) bond, which is approximately 480-485 kJ/mol. nih.govmdpi.com This strong bond contributes to the polymers' exceptional resistance to thermal degradation, chemical attack, and oxidation. acs.orggoogle.com

The synthesis of novel fluorinated polymers often involves the polymerization of this compound and its derivatives. Anionic polymerization is a suitable method for such monomers because the electron-withdrawing nature of fluorine atoms decreases the electron density of the vinyl group. rsc.org Researchers have also explored copolymerization to tailor the material's properties. For example, copolymers of α,β,β-trifluorostyrene with substituted trifluorostyrenes have been synthesized to create materials with enhanced mechanical properties and high yields. google.com These materials often exhibit high thermostability, good mechanical strength, and excellent insulating behavior. researchgate.netrsc.org The goal is often to create polymers that balance high performance with improved processability, as many high-performance polymers can be difficult to process due to high melting temperatures or poor solubility. acs.orgrsc.org

The presence of fluorine atoms in a polymer significantly lowers its surface energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. acs.orgarxiv.org The low surface free energy is attributed to the chemical makeup, with fluorinated groups like -CF3 and -CF2 having lower surface energies than their hydrocarbon counterparts -CH3 and -CH2. arxiv.org This effect can be tailored by controlling the fluorine content on the polymer surface.

Studies have shown a direct correlation between the amount of fluorine monomer used in synthesis and the resulting hydrophobicity and oleophobicity of the polymer film surface. mdpi.com For instance, increasing the fluorine content on a polymer surface leads to higher contact angles for both water and other liquids like ethylene (B1197577) glycol. mdpi.com Research on fluorine-substituted polystyrene has demonstrated that at a macroscopic level, fluorination increases hydrophobicity, as evidenced by higher water contact angles. arxiv.orgiphy.ac.cn

Table 1: Surface Properties of Fluorinated Polymers

| Polymer System | Test Liquid | Contact Angle (°) | Reference |

|---|---|---|---|

| Fluorine-substituted Polystyrene (PPFS) | Water | 100.1 ± 2.0 | iphy.ac.cn |

| Polystyrene (PS) | Water | 93.7 ± 0.9 | iphy.ac.cn |

| Fluorinated macromonomer (PD1) | Water | 98 | rsc.org |

| Fluorine-containing coating | Water | 121.8 | mdpi.com |

This table presents data from various studies to illustrate the effect of fluorination on surface hydrophobicity. The specific polymer backbones and fluorination methods may vary between studies.

The strong C-F bond is a primary reason for the high thermal stability and chemical resistance of this compound-based polymers. acs.orgnih.gov These polymers can withstand high temperatures and resist degradation from a wide range of chemicals, including acids, bases, solvents, and oxidizing agents. acs.orgeverythinginsidethefence.com For example, copolymers of α,β,β-trifluorostyrene demonstrate high heat stability and chemical resistance, making them suitable for demanding applications. google.com The thermal stability is often characterized by the temperature at which the material begins to decompose, known as the 5% weight loss temperature (Td5%), which can be well above 400°C for some fluorinated polymers. nih.govrsc.org Perfluorinated polymers are particularly noted for their resistance to oxidation, a critical property for materials used in harsh electrochemical environments like fuel cells. google.com

Table 2: Thermal Stability of High-Performance Fluorinated Polymers

| Polymer | 5% Weight Loss Temperature (Td5%) in N₂ | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Cross-linked fluorinated macromonomer (PD₁) | 417 °C | ~316 °C | rsc.org |

| Cross-linked fluorinated poly(aryl ether) films | up to 495 °C | Not specified | nih.gov |

| Azo-based per-fluorinated organic polymers | 350 - 500 °C | Not specified | nih.gov |

This table provides examples of the high thermal stability found in various high-performance fluorinated polymers. The specific composition and structure of the polymers influence these properties.

Tailoring Surface Properties for Hydrophobicity and Oleophobicity

Membranes for Electrochemical Systems

The unique properties of this compound-based polymers make them excellent candidates for manufacturing membranes used in various electrochemical systems. google.com Their inherent chemical and thermal stability allows these membranes to function in the aggressive internal environments of devices like fuel cells. google.comsci-hub.se

In proton-exchange membrane (PEM) fuel cells, the membrane is a critical component that must allow the transport of protons while preventing the crossover of fuel and oxidant. researchgate.net Sulfonated polymers derived from trifluorostyrene (B1584497) have been developed for this purpose. google.comsci-hub.se By introducing sulfonic acid groups (-SO₃H) onto the polymer backbone, the material becomes a proton conductor. google.comresearchgate.net

These membranes, such as those based on sulfonated poly(α,β,β-trifluorostyrene), offer superior oxidation resistance compared to non-fluorinated hydrocarbon-based membranes. sci-hub.sepsi.ch This improved stability is crucial for ensuring the long-term durability and performance of the fuel cell. google.com Copolymers of α,β,β-trifluorostyrene can be sulfonated to create ion-exchange membranes with favorable chemical and mechanical properties for use as solid polymer electrolytes. google.com Research has demonstrated that these membranes can achieve high proton conductivity while maintaining structural integrity. mdpi.com

Beyond fuel cells, polymers based on this compound are being explored for other separation applications. Their chemical resistance and tailored surface properties are advantageous for processes like ultrafiltration. researchgate.net For example, sulfonated poly(trifluorostyrene) (SPTFS) and its quaternized, positively charged counterpart (QPTFS) have been used to create ultrafiltration membranes through a process of stepwise interfacial complexation. researchgate.net This approach allows for the creation of robust, fouling-resistant membranes with controlled pore sizes for water purification and the separation of molecules like proteins. researchgate.net The ability to graft trifluorostyrene onto inert polymer films also allows for the creation of composite membranes with specific functionalities for various separation processes. google.comgoogle.com These membrane-based technologies are critical for applications ranging from water treatment to fine chemical synthesis. fau.de

Ion-Exchange Membranes for Fuel Cells

Catalyst Supports in Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in heterogeneous catalysis, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Polymers are excellent candidates for catalyst supports due to their tunable properties and chemical inertness.

While research directly focusing on poly(this compound) as a catalyst support is limited, the properties of fluorinated polymers and polystyrene-based supports provide strong indicators of their potential. Fluorination of the polymer backbone significantly enhances chemical, thermal, and oxidative stability. acs.org This is crucial for catalyst supports, which must remain inert under demanding reaction conditions.

The introduction of fluorine atoms onto the polystyrene backbone increases its hydrophobicity. This property can be advantageous in creating a specific microenvironment around the catalytic active sites. For instance, a hydrophobic support can facilitate reactions involving nonpolar substrates in aqueous media by concentrating the reactants near the catalyst. Research on other fluorinated polymer supports has shown that they can create "fluorous" phases, which can be used to selectively sequester fluorous-tagged catalysts and reactants, simplifying product separation.

Moreover, poly(trifluorostyrene) can be functionalized, for example, through sulfonation, to create ion-exchange resins. researchgate.net These functionalized polymers can act as solid acid catalysts or as supports for ionically-bound catalytic species. The resulting materials have shown promise in applications such as fuel cell membranes, where they must withstand harsh oxidative and acidic conditions. google.com The stability of the trifluorostyrene-based polymer backbone makes it a robust platform for supporting a wide range of catalytic species, from metal nanoparticles to organocatalysts.

Table 1: Comparison of Polymer Support Properties for Heterogeneous Catalysis

| Property | Standard Polystyrene | Fluorinated Polystyrene (Inferred for Poly(2,3,4-TFS)) |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Good | Excellent |

| Hydrophobicity | Moderate | High |

| Recyclability | High | High |

| Functionalization | Well-established | Possible (e.g., sulfonation) |

Applications in Microelectronics and Optical Materials

The microelectronics and optics industries continuously seek materials with superior performance characteristics, such as low dielectric constants, low optical loss, and high thermal stability. Fluorinated polymers, including those based on trifluorostyrene, are prime candidates to meet these demands.

In microelectronics, materials with a low dielectric constant (low-k) are essential for fabricating interlayer dielectrics in integrated circuits. A lower dielectric constant reduces signal delay, power consumption, and crosstalk between interconnects. The presence of fluorine atoms in the polymer structure lowers the dielectric constant due to the high electronegativity and low polarizability of the C-F bond. acs.org Polymers derived from fluorinated styrenes are therefore investigated for their potential as low-k materials for next-generation microchips. rushim.ruresearchgate.net

For optical applications, transparency and a low refractive index are key properties. rp-photonics.com Fluoropolymers are known for their low optical absorption in the visible and near-infrared regions. acs.org Research has shown that polymers based on α,β,β-trifluorostyrene (PTFS) are suitable for creating optical films. google.com These films can be used as phase retarders in liquid crystal displays (LCDs) to improve image quality. The ability to cast uniform films from solution makes PTFS a practical choice for large-scale manufacturing. google.com The refractive index of these polymers can be precisely controlled, which is a significant advantage in designing optical components like waveguides and anti-reflective coatings. optica.org

Table 2: Selected Properties of Fluorinated Polymers for Microelectronics and Optics

| Material | Dielectric Constant (k) | Refractive Index (n) | Key Application |

|---|---|---|---|

| Poly(pentafluorostyrene) | ~2.5 | ~1.49 | Gate dielectric in OTFTs |

| Poly(chlorotrifluoroethylene) (PCTFE) | ~2.3 - 2.8 | ~1.42 | Gas barrier films, flexible electronics acs.org |

| Poly(α,β,β-trifluorostyrene) (PTFS) | Low (specific value not widely reported) | Low (tunable) | Optical compensation films google.com |

Development of Polymeric Amphiphiles and Surfactants

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can self-assemble in solution to form structures like micelles and vesicles. These properties make them useful as surfactants, emulsifiers, and drug delivery vehicles. csic.esresearchgate.net

The incorporation of a fluorinated block, such as one derived from this compound, into a block copolymer can create powerful amphiphiles. The fluorinated segment provides a highly hydrophobic and lipophobic ("oil-fearing") character, distinct from conventional hydrocarbon-based hydrophobic blocks. researchgate.net This leads to unique self-assembly behaviors and surface properties.

The synthesis of block copolymers containing fluorinated styrene (B11656) derivatives can be achieved through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov By combining a poly(this compound) block with a hydrophilic polymer block (e.g., polyethylene (B3416737) glycol), novel amphiphilic structures can be created. These fluorinated polymeric surfactants are expected to exhibit exceptional surface activity, meaning they can significantly lower the surface tension of water at very low concentrations.

The synthesis of poly(α,β,β-trifluorostyrene) via emulsion polymerization has been studied, highlighting the need for effective surfactants to stabilize the hydrophobic monomer droplets in water. googleapis.com While this research focuses on the polymerization process itself, it underscores the strong hydrophobic nature of the monomer, which is the driving force for the surfactant properties of its corresponding polymers when incorporated into an amphiphilic architecture. These materials hold promise for applications requiring highly stable emulsions or specialized coatings with low surface energy. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polystyrene |

| Poly(this compound) |

| Poly(α,β,β-trifluorostyrene) |

| Sulfonated poly(α,β,β-trifluorostyrene) |

| Poly(pentafluorostyrene) |

| Poly(chlorotrifluoroethylene) |

Theoretical and Computational Studies of 2,3,4 Trifluorostyrene and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 2,3,4-trifluorostyrene monomer. These calculations can predict molecular geometries, electronic distributions, and reactivity indicators with a high degree of accuracy. solubilityofthings.comscienceopen.com

Molecular Geometry: Calculations provide optimized geometries, including bond lengths and angles. For fluorinated styrenes, the substitution of fluorine atoms on the phenyl ring and the vinyl group significantly influences the molecule's planarity and the electronic conjugation between the aromatic ring and the double bond. A systematic study on fluorinated ethenes, supported by DFT calculations, has shown that fluorine substitution can cause variations in C=C bond lengths, although not always in a systematically predictable manner without computational analysis. researchgate.net

Electronic Properties and Reactivity Descriptors: The electronic nature of this compound is characterized by the strong electron-withdrawing effect of the fluorine atoms. This effect modulates the electron density of the aromatic ring and the vinyl group, which is crucial for its polymerization behavior and reactivity in other chemical transformations. Key descriptors derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting a molecule's reactivity. The LUMO's energy and distribution indicate the susceptibility of the molecule to nucleophilic attack, while the HOMO relates to its electron-donating ability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the monomer will interact with initiators and other reactants.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron-withdrawing effects of the fluorine substituents. acs.org

Table 1: Calculated Properties for Styrene (B11656) Derivatives Note: This table includes representative data for related compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not readily available in the cited literature. The values are intended to be illustrative of the data type.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Styrene | B3LYP/6-31G | -6.21 | -0.25 | 0.13 |

| 4-Fluorostyrene | B3LYP/6-31G | -6.35 | -0.30 | 1.58 |

| α,β,β-Trifluorostyrene | DFT Calculation | -7.10 | -1.15 | 2.54 |

Mechanistic Investigations of Synthesis Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. smu.edu For this compound, this includes modeling the reaction pathways for its synthesis, which often involves multi-step processes. A common route for synthesizing substituted styrenes is the Wittig reaction or Grignard-type reactions. sioc-journal.cn

Theoretical investigations can map the potential energy surface (PES) for a proposed synthetic route. solubilityofthings.com This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which corresponds to the activation energy of a reaction step.

Calculating Reaction Intermediates: Determining the stability of any intermediate species formed during the reaction.

For instance, in a Grignard-based synthesis, DFT calculations could model the addition of a 2,3,4-trifluorophenylmagnesium halide to a suitable two-carbon electrophile, followed by an elimination step. sioc-journal.cn The calculations would help in understanding the regioselectivity and stereoselectivity of the reaction and in optimizing reaction conditions by identifying the rate-limiting step.

Modeling Polymerization Kinetics and Chain Growth

The polymerization of this compound can be modeled to understand the kinetics of chain growth and the resulting polymer characteristics. uc.edu Such models are crucial for controlling the polymerization process to achieve desired molecular weights and distributions. mdpi.comiupac.org

Kinetic modeling typically involves solving a set of differential equations that describe the concentrations of monomer, initiator, growing polymer chains, and terminated chains over time. libretexts.org Key parameters in these models, which can be estimated using computational methods, include the rate constants for:

Initiation (k_i): The rate at which active centers are formed.

Termination (k_t): The rate at which growing chains are deactivated, for example, by radical combination or disproportionation. libretexts.org

Chain Transfer (k_tr): The rate of transfer of the active center to another molecule (monomer, solvent, or chain transfer agent), which can limit the molecular weight.

Computational models like the Smith-Ewart based models can be adapted for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, a controlled radical polymerization technique, to simulate cases of slow fragmentation or cross-termination. mdpi.com These simulations can predict how changes in reaction conditions, such as initiator concentration or temperature, will affect the rate of polymerization and the average chain length. libretexts.org

Predictive Studies on Polymer Properties and Interactions

Once poly(this compound) is formed, computational methods can be used to predict its bulk properties. arxiv.orgarxiv.org This is particularly valuable for fluoropolymers, which are often sought for their unique thermal stability, chemical resistance, and dielectric properties. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymer chains in the solid or melt state. By simulating the movement of atoms over time, MD can be used to predict:

Glass Transition Temperature (Tg): By simulating the change in density or specific volume with temperature.

Mechanical Properties: Such as Young's modulus and bulk modulus, by simulating the material's response to applied stress.

Thermal Stability: By analyzing bond dissociation energies and simulating the initial stages of thermal degradation. researchgate.net

Quantum Chemical Calculations on Polymer Fragments: DFT calculations on oligomers or representative segments of the polymer chain can predict electronic properties like the dielectric constant, which is crucial for applications in microelectronics. Fluoropolymers are known for their low dielectric constants. acs.org

Table 2: Predicted Properties for Fluorinated Polystyrenes Note: This table presents typical properties for fluorinated polymers. The values are illustrative and highlight the kind of data that can be obtained from predictive studies.

| Polymer | Predicted Property | Value | Computational Method |

|---|---|---|---|

| Poly(4-fluorostyrene) | Glass Transition Temp. (Tg) | ~110 °C | Molecular Dynamics |

| Poly(pentafluorostyrene) | Dielectric Constant | ~2.4 | DFT on oligomers |

| Poly(trifluorostyrene) | Thermal Stability (TGA, 10% loss) | >350 °C | MD / Bond Dissociation Energy |

Computational Analysis of Reaction Rates and Selectivity

Computational chemistry provides a quantitative framework for analyzing reaction rates and selectivity. nih.govresearchgate.net For reactions involving this compound, such as its synthesis or copolymerization, theoretical calculations can explain and predict experimental outcomes.

Transition State Theory (TST): Combined with quantum chemical calculations of the transition state structure and energy, TST can be used to calculate absolute reaction rate constants. This allows for a direct comparison with experimental kinetic data. nih.gov

Analysis of Selectivity: In reactions with multiple possible outcomes, such as copolymerization with another monomer or regioselective functionalization, computational methods can determine the preferred pathway. By comparing the activation energies for the different pathways, the selectivity can be predicted. For example, in a copolymerization reaction, the relative rates of addition of the two different monomers to a growing polymer chain can be calculated to predict the copolymer composition. DFT-based reactivity descriptors can also be used to rationalize the regioselectivity of reactions like Diels-Alder cycloadditions. mdpi.com

For example, studies on the activation of C-H versus C-F bonds in fluorinated hydrocarbons show that while C-H bonds are weaker, the C-F bond activation can be more exothermic. researchgate.net Computational analysis is essential to untangle the kinetic and thermodynamic factors that control which reaction pathway is favored.

Analytical and Characterization Techniques in 2,3,4 Trifluorostyrene Research

Spectroscopic Methods for Structural Elucidation and Compositional Analysis

Spectroscopic techniques are fundamental in identifying the chemical structure and composition of both the 2,3,4-trifluorostyrene monomer and its polymer. These methods rely on the interaction of electromagnetic radiation with the molecules to provide detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like this compound, ¹H, ¹⁹F, and ¹³C NMR are indispensable.

¹H NMR: Proton NMR (¹H NMR) is used to identify the hydrogen atoms in a molecule. savemyexams.com In this compound, the protons on the vinyl group and the aromatic ring give rise to distinct signals. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the fluorine atoms. chemistrysteps.com The integration of the peak areas provides a ratio of the number of protons in different environments. libretexts.org

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is particularly useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net It provides detailed information about the fluorine atoms in the molecule. icpms.cznih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent tool for distinguishing between different fluorine atoms on the benzene (B151609) ring of this compound. azom.com Coupling between neighboring fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹H-¹⁹F coupling) provides further structural insights. icpms.cz

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to probe the carbon skeleton of a molecule. libretexts.org While ¹³C has a low natural abundance, modern NMR techniques allow for the acquisition of high-quality spectra. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by the attached atoms, particularly the electronegative fluorine atoms. libretexts.orgipb.pt The signals for carbons bonded to fluorine will be split due to C-F coupling.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 6.0 - 7.5 (aromatic), 5.0 - 6.5 (vinyl) | Number and environment of hydrogen atoms |

| ¹⁹F | -130 to -165 | Number and environment of fluorine atoms, F-F and H-F coupling |

| ¹³C | 110 - 160 (aromatic), 110 - 140 (vinyl) | Carbon framework, C-F coupling |

| Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. carlroth.comsigmaaldrich.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. youtube.com The vibrational frequencies of different bonds within the this compound molecule correspond to specific absorption bands in the IR spectrum. Key characteristic absorptions for this compound include C-F stretching, C=C stretching of the vinyl group and the aromatic ring, and C-H stretching and bending vibrations. libretexts.org Monitoring the disappearance of the vinyl group absorptions can be used to follow the progress of polymerization. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretch (aromatic and vinyl) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C=C stretch (vinyl) | 1620 - 1640 |

| C-F stretch | 1100 - 1350 |

| C-H bend (out-of-plane) | 700 - 900 |

Chromatographic Techniques for Molecular Weight and Polydispersity

Chromatographic methods are essential for separating and analyzing mixtures. In polymer science, they are primarily used to determine the molecular weight distribution of a polymer sample.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and polydispersity of polymers. wikipedia.orgphenomenex.com The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound) can be determined. lcms.czpolymerchar.com The choice of solvent and column temperature is critical for ensuring the polymer remains dissolved and for achieving good separation. phenomenex.com

| Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards larger molecules. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. |

Thermal Analysis for Polymer Properties

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. These methods are vital for understanding the thermal stability and processing characteristics of polymers.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org DSC is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg). wikipedia.orghu-berlin.de The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. hu-berlin.de For poly(this compound), the Tg is a critical parameter that defines its upper service temperature and provides insight into its chain flexibility and intermolecular interactions.

| Thermal Transition | Description | Significance for Poly(this compound) |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a glassy to a rubbery state. wikipedia.org | Determines the material's operating temperature range and provides information on polymer chain mobility. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials. etamu.edunsf.gov In the context of poly(this compound) and related fluorinated polymers, TGA measures the mass loss of a sample as a function of temperature in a controlled atmosphere, which can be inert (like nitrogen) or oxidative (like air). etamu.edudtic.mil This analysis provides critical data on the decomposition temperature, the presence of absorbed moisture or residual solvents, and the amount of inert filler in composites. uc.edu

Research findings from TGA studies on fluorinated polystyrenes demonstrate their enhanced thermal stability compared to their non-fluorinated counterparts. rsc.orgresearchgate.net The high dissociation energy of the carbon-fluorine (C-F) bond contributes significantly to this stability. rsc.org A typical TGA thermogram for a fluorinated polystyrene shows a single-step degradation process in an inert atmosphere. nsf.gov The onset temperature of decomposition is a key parameter derived from the TGA curve, indicating the point at which the polymer structure begins to break down. For instance, studies on various fluorinated polymers show that they remain stable up to high temperatures, with significant weight loss occurring well above 300°C. rsc.orgresearchgate.net Copolymers incorporating fluorinated styrene (B11656) monomers also exhibit high thermal stability, with decomposition temperatures often influenced by the comonomer composition. rsc.org

The data below, gathered from studies on various fluorinated and aromatic polymers, illustrates typical thermal decomposition characteristics measured by TGA.

| Polymer System | Decomposition Onset (Td5) (°C) | Atmosphere | Key Findings |

| Fluorinated Cross-linked Polystyrene | 439 | N/A | High thermostability attributed to rigid aromatic skeletons and fluoro atoms. rsc.org |

| Copolymers of α-(difluoromethyl)styrene and Styrene | ~350-400 | Nitrogen | Incorporation of fluorinated units enhances thermal stability compared to standard polystyrene. rsc.org |

| Atactic Polystyrene | ~380-400 | Nitrogen | Serves as a baseline for comparison, showing lower stability than many fluorinated analogues. nsf.govdtic.mil |

This table is illustrative, based on findings for related fluorinated polystyrene systems.

Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)

The surface properties of polymers derived from this compound are critical, especially in applications requiring low surface energy, hydrophobicity, and specific adhesion characteristics. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for investigating the surface chemistry of these materials. wikipedia.orgcnrs.frcarleton.edu XPS is highly surface-sensitive, analyzing the top 1-10 nanometers of a material, making it ideal for studying surface segregation and composition in polymer films. wikipedia.orgnih.gov

In the analysis of poly(this compound), XPS provides quantitative elemental composition and detailed chemical state information. acs.orgacs.org The technique can unequivocally identify the presence of fluorine, carbon, and any other elements on the surface. High-resolution scans of the C 1s and F 1s regions are particularly insightful. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H bonds of the polymer backbone and phenyl ring, and the C-F bonds resulting from the fluorine substituents. utl.ptresearchgate.net The binding energy of the C 1s peak shifts to higher values for carbon atoms bonded to electronegative fluorine atoms, a phenomenon known as the chemical shift. carleton.eduresearchgate.net

Studies on various fluorinated polymers have consistently shown that due to the low surface energy of fluorinated segments, these moieties tend to migrate to the polymer-air interface. nih.govacs.orgacs.org Angle-resolved XPS (ARXPS) can be used to create a non-destructive depth profile of the near-surface region, confirming the enrichment of fluorine at the outermost surface. acs.orgutl.pt This surface segregation is a key factor in the hydrophobicity and unique wetting properties of fluorinated polymer films. rsc.org

| Analytical Finding | Technique | Significance for this compound Polymers |

| Elemental Composition | XPS Survey Scan | Confirms the presence and quantifies the atomic percentage of Fluorine and Carbon on the surface. cnrs.frcarleton.edu |

| Chemical State Analysis | High-Resolution XPS C 1s Scan | Differentiates between C-C, C-H, and C-F bonds, confirming the chemical structure of the polymer surface. utl.ptresearchgate.net |

| Surface Segregation | Angle-Resolved XPS (ARXPS) | Demonstrates the enrichment of low-energy fluorinated groups at the polymer-air interface. acs.orgacs.org |

Advanced Microscopy for Morphological Analysis (e.g., Atomic Force Microscopy)

The nanoscale surface structure and morphology of poly(this compound) films significantly influence their physical properties. Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to characterize surface topography without requiring conductive or specially treated samples. mdpi.comresearchgate.net AFM operates by scanning a sharp tip over the sample surface, providing three-dimensional images and quantitative data on surface roughness, domain sizes, and other morphological features. researchgate.netutwente.nl

In the context of polymers made from this compound, AFM is used to visualize the surface of thin films, often prepared by spin-coating or casting. scielo.brutexas.edu For homopolymers, AFM can reveal the smoothness and uniformity of the film. For copolymers, particularly block copolymers, AFM is invaluable for observing microphase separation. utwente.nlresearchgate.net The different polymer blocks can self-assemble into ordered nanostructures (e.g., lamellae, cylinders), which are clearly visualized in AFM phase images. researchgate.net

Research on fluorinated polymer films has utilized AFM to assess changes in surface roughness and morphology following various treatments or functionalization. utexas.edunih.gov For example, fluorination can alter the surface roughness, which can be precisely quantified by the root mean square (RMS) roughness value derived from AFM images. utexas.edunih.gov These morphological details are crucial for applications in coatings, microelectronics, and biomaterials, where surface texture plays a vital role. mdpi.comnih.gov

| Morphological Feature | AFM Imaging Mode | Insights Gained |

| Surface Topography | Tapping Mode (Height) | Provides a 3D map of the surface, revealing features and uniformity. mdpi.com |

| Surface Roughness | Tapping Mode (Height) | Quantifies the root mean square (RMS) roughness, a key parameter for coating applications. scielo.brnih.gov |

| Phase Separation | Tapping Mode (Phase) | Visualizes distinct domains in block copolymers, revealing the nanoscale self-assembly. utwente.nlresearchgate.net |

Emerging Research Directions and Future Perspectives

Integration in Responsive Polymeric Systems

The incorporation of 2,3,4-trifluorostyrene into responsive or "smart" polymers is a rapidly developing field of research. These polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric and magnetic fields. nih.govnih.gov The unique properties of fluorinated polymers, including their thermal and chemical resistance, make them ideal candidates for creating robust and durable smart materials. fluorine1.ruresearchgate.net

The introduction of this compound into a polymer backbone can impart hydrophobicity and alter the polymer's response to environmental changes. For example, in drug delivery systems, polymers containing this monomer could be designed to release a therapeutic agent in response to the specific pH of a tumor microenvironment. nih.gov Research is also exploring the use of fluorinated polymers in creating surfaces with switchable wettability, which have potential applications in microfluidics and self-cleaning coatings. fluorine1.rufrontiersin.org The ability to fine-tune the responsiveness of these polymers by varying the concentration of this compound opens up a wide range of possibilities for creating materials with tailored functionalities.

Sustainable Synthesis Routes for Fluorinated Styrenes

Traditionally, the synthesis of fluorinated compounds has often involved harsh reagents and energy-intensive processes. organic-chemistry.org Recognizing the environmental impact, a significant research effort is now directed towards developing more sustainable and "green" synthesis routes for fluorinated styrenes, including this compound. mpie.dechemrxiv.org These efforts align with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemrxiv.org

One promising approach is the use of palladium-catalyzed cross-coupling reactions, which can proceed under milder conditions and with higher efficiency. researchgate.nethhu.de For example, the Suzuki-Miyaura coupling reaction has been successfully employed to synthesize trifluorostyrene (B1584497) derivatives using stable and less toxic organoboron compounds. hhu.de Another area of investigation is the use of alternative, more environmentally benign solvents and catalysts. nih.gov Researchers are also exploring enzymatic catalysis and solvent-free reaction conditions to further reduce the environmental footprint of fluorinated monomer production. chemrxiv.org The development of these sustainable synthesis methods is crucial for the large-scale and economically viable production of this compound and other fluorinated monomers for various industrial applications. mpie.de

Expanding the Scope of Copolymerization Partners

The properties of a polymer can be precisely tailored by copolymerizing two or more different monomers. In the case of this compound, researchers are actively exploring a wide range of copolymerization partners to create new materials with unique combinations of properties. fluorine1.ruresearchgate.net The choice of comonomer can influence the resulting copolymer's thermal stability, mechanical strength, optical properties, and solubility.

Advanced Applications in Smart Materials and Nanotechnology

The unique properties of polymers derived from this compound make them highly attractive for advanced applications in smart materials and nanotechnology. plasticsengineering.org Smart materials, as mentioned earlier, can respond to their environment, making them suitable for sensors, actuators, and controlled-release systems. frontiersin.org In nanotechnology, the ability to create well-defined polymer structures at the nanoscale opens up possibilities for developing novel materials with enhanced properties. nanografi.com

Fluorinated polymers are being investigated for use in a variety of high-tech applications, including:

Electronics: Their low dielectric constants and insulating properties make them suitable for use in microelectronics and as coatings for electronic components. plasticsengineering.org

Biomedical Devices: The biocompatibility and chemical inertness of some fluoropolymers make them candidates for use in medical implants and drug delivery vehicles. researchgate.netnih.gov Research into "nanoparticle beacons" has shown the potential for smart materials with switchable affinity for biomedical targets, which could be used for highly sensitive diagnostics and targeted therapies. nih.gov

Membranes: The controlled porosity and chemical resistance of fluoropolymer membranes are valuable for applications such as water filtration and fuel cells. researchgate.netnih.gov For example, sulfonated poly(trifluorostyrene) has been used to create ultrafiltration membranes with high stability and anti-fouling properties. nih.gov

Coatings: Their low surface energy and resistance to weathering make them excellent for creating protective and anti-fouling coatings for a variety of surfaces. nih.gov

The ongoing research into the synthesis and properties of this compound-based polymers is expected to lead to the development of even more sophisticated and functional materials in the future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.